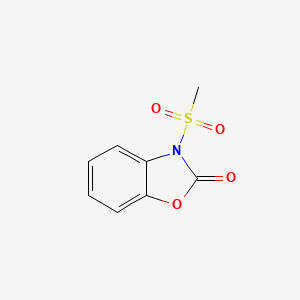

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C8H7NO4S and a molecular weight of 213.213 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It is known for its unique structure, which includes a benzoxazole ring substituted with a methylsulfonyl group.

Analyse Chemischer Reaktionen

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

Industry: It can be used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one can be compared with other similar compounds, such as:

Benzoxazole: A parent compound with a similar structure but lacking the methylsulfonyl group.

2-Methylbenzoxazole: A derivative with a methyl group at the 2-position instead of the methylsulfonyl group.

Sulfonylbenzoxazole: A compound with a sulfonyl group attached to the benzoxazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Biologische Aktivität

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 2-aminophenols with appropriate carbonyl compounds. Variations in substituents can lead to different derivatives with distinct biological activities. The compound can be synthesized through methods that include oxidative cyclization and other organic synthesis techniques, resulting in high yields and purity levels.

Antimicrobial Properties

Research indicates that derivatives of 1,3-benzoxazol-2(3H)-one, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds act as quorum sensing inhibitors (QSIs), effectively reducing virulence factors in Pseudomonas aeruginosa PA01 strain. The QSIs inhibited biofilm formation and swarming motility, suggesting their potential use in treating antibiotic-resistant infections .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication by targeting specific proteins associated with viral pathogens. For instance, it acts as a protease inhibitor against SARS-CoV-2-related proteins, indicating its potential utility in managing viral infections such as COVID-19 .

Anticancer Activity

Several studies have highlighted the anticancer properties of benzoxazole derivatives. The compound has been associated with inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. These effects are often linked to the compound's ability to interact with specific cellular targets involved in cancer progression .

Study 1: QS Inhibition in Pseudomonas aeruginosa

In vitro assays demonstrated that this compound significantly reduced elastase production and biofilm formation in Pseudomonas aeruginosa. The study concluded that this compound could serve as a lead for developing new anti-pathogenic drugs .

Study 2: Antiviral Efficacy Against SARS-CoV-2

A patent application described the use of this compound as a therapeutic agent against COVID-19 by inhibiting the activity of the viral protease. In vitro tests showed promising results, indicating a potential pathway for developing antiviral therapies .

Data Tables

Eigenschaften

IUPAC Name |

3-methylsulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14(11,12)9-6-4-2-3-5-7(6)13-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWDWOZNSJIOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.